2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
Overview
Description
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is an organic compound with the molecular formula C12H9Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pale yellow solid form and its solubility in organic solvents such as chloroform, dichloromethane, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide involves a two-step process:
Formation of 2-chloro-4-methylpyridine: This step involves the chlorination of 4-methylpyridine to produce 2-chloro-4-methylpyridine.
Reaction with nicotinoyl chloride: The 2-chloro-4-methylpyridine is then reacted with nicotinoyl chloride to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out under inert atmosphere and at controlled temperatures to prevent any side reactions .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in an organic solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted nicotinamides .
Scientific Research Applications
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antiviral drugs.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide
- 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
Comparison: 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial uses .
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c1-7-4-6-16-11(14)9(7)17-12(18)8-3-2-5-15-10(8)13/h2-6H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCHGYJPZGYMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439718 | |
Record name | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133627-46-0 | |
Record name | 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133627-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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